N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-propan-2-yloxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-4-21-10-9-15-16(11-21)24-18(19-15)20-17(22)13-5-7-14(8-6-13)23-12(2)3;/h5-8,12H,4,9-11H2,1-3H3,(H,19,20,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPHGBNPVJCCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds are used in the synthesis of derivatives that act as antithrombotics. These compounds typically target enzymes involved in the coagulation cascade, such as Factor Xa (FXa), to prevent blood clot formation.
Mode of Action
Biochemical Pathways
The compound likely affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting a key enzyme in this pathway, the compound can prevent the formation of blood clots.
Biological Activity
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride is a compound of interest due to its potential biological activities. This article aims to detail the compound's biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure which contributes to its biological functions. Its molecular formula is , and it has a molecular weight of approximately 320.83 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown promising antifungal activities against various pathogens.
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryzae | 77.8 |
| 14e | Alternaria solani | 55.6 |
| 14k | Gibberella zeae | 66.7 |
These findings suggest that the compound may also possess similar antifungal properties, making it a candidate for further exploration in agricultural applications.
Insecticidal Activity
Insecticidal properties have been observed in related compounds within the same chemical class. A study reported that certain benzamide derivatives showed effective lethality against pests like Mythimna separate and Helicoverpa armigera.
| Compound | Target Insect | Mortality Rate (%) |
|---|---|---|
| 14q | Mythimna separate | 70 |
| 14i | Spodoptera frugiperda | 70 |
The results indicate that this compound may be effective against similar insect species.
Case Studies
- Study on Antifungal Efficacy : A series of derivatives were tested against various fungal strains. The compound demonstrated an inhibition rate comparable to established antifungals, indicating its potential as a new antifungal agent.
- Zebrafish Toxicity Assay : Preliminary tests using zebrafish models showed that related compounds had an LC50 value of around 14 mg/L, suggesting that while effective against pests and pathogens, careful consideration of toxicity is necessary for ecological safety.
Q & A
Q. What are the optimal synthetic routes for N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of thiazolo-pyridine intermediates (e.g., 5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) with activated benzamide derivatives. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDC in anhydrous solvents (e.g., DMF, dichloromethane) under inert atmospheres .
- Hydrochloride salt preparation : Treat the free base with HCl in ethanol or diethyl ether .
- Optimization : Monitor reaction progress via TLC and optimize yields by controlling temperature (e.g., 0–25°C) and stoichiometry .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm regiochemistry and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS or HRMS for molecular ion confirmation and fragmentation pattern analysis .
Q. How can researchers assess the compound’s initial biological activity?
- Methodological Answer :
- In vitro kinase inhibition assays : Screen against panels of kinases (e.g., PKC, MAPK) using fluorescence-based ADP-Glo™ assays .
- Neurotransmitter receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) in HEK293 or CHO cell membranes .
Advanced Research Questions
Q. How should researchers address challenges in regioselectivity during synthesis?
- Methodological Answer :
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines during cyclization .
- Catalytic control : Employ Pd-catalyzed cross-coupling for directed C-H functionalization to avoid byproducts .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and optimize reaction pathways .
Q. What experimental designs resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence quenching) with cellular viability assays (MTT/XTT) to confirm target specificity .
- Dose-response profiling : Use 8-point dilution series (0.1 nM–100 µM) to calculate IC50/EC50 values and assess Hill slopes for cooperativity .
- Negative controls : Include inactive structural analogs (e.g., ethyl-to-methyl substitutions) to rule off-target effects .
Q. What strategies elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (kon/koff) and affinity (KD) .
- X-ray crystallography : Co-crystallize the compound with its target protein (resolution ≤2.0 Å) to identify binding pocket interactions .
- Metabolomic profiling : LC-MS/MS to track downstream metabolic changes in treated cell lines .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with modifications to the ethyl group (e.g., propyl, cyclopropyl) and isopropoxy moiety (e.g., methoxy, ethoxy) .
- Pharmacophore mapping : Use MOE or Schrödinger Suite to align analogs and identify critical hydrogen-bond acceptors/hydrophobic regions .
- In silico ADMET prediction : SwissADME or pkCSM to prioritize analogs with favorable solubility and CYP450 inhibition profiles .
Q. What methodologies ensure stability and reproducibility in long-term storage?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for −80°C storage .
- Stability-indicating HPLC : Develop gradient methods to separate and quantify degradation peaks over 6–12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
